1,2,3,4-Tetrahydroquinoline
Overview
Description
1,2,3,4-Tetrahydroquinoline is a member of the class of quinolines that is the 1,2,3,4-tetrahydro derivative of quinoline . It is used as an antioxidant and corrosion inhibitor and is an active component in various dyes .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The reduction of quinolin-2 (1 H)-ones to 1,2,3,4-tetrahydroquinolines promoted by SmI 2 / H 2 O/ Et 3 N is reported for the first time . This reaction involving the reduction of the amides proceeds through C−O bond cleavage .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline has been involved in various chemical reactions. For instance, it has been used in the efficient acceptorless dehydrogenation of N-heterocycles and alcohols with liberation of hydrogen gas .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline has a molecular formula of C9H11N and a molecular weight of 133.19 g/mol . It is miscible with alcohol, ether, carbon disulfide, and many organic solvents, and slightly miscible with water .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,3,4-Tetrahydroquinoline serves as a crucial scaffold in the design and synthesis of pharmaceutical agents. Several drugs incorporate this core structure, demonstrating its significance in medicinal chemistry. Notable examples include:
Nicainoprol (Antiarrhythmic Drug): Nicainoprol, an antiarrhythmic medication, features the THQ nucleus in its structure . Researchers continue to explore derivatives of THQ for potential therapeutic applications.
Oxamniquine (Schistosomicide): Oxamniquine, used to treat schistosomiasis, also contains the THQ motif . Its antiparasitic activity underscores the importance of this scaffold.
Virantmycin (Antiviral Antibiotic): Virantmycin, an antiviral antibiotic with additional antifungal properties, relies on the THQ core . Investigating similar derivatives may yield novel antiviral agents.
Cascade Reactions and Synthesis
Cascade reactions provide efficient routes to synthesize complex molecules. Researchers have explored strategies for generating highly substituted 1,2,3,4-tetrahydroquinolines. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate led to the synthesis of such derivatives .
Antioxidant Properties
1,2,3,4-Tetrahydroquinoline acts as an antioxidant, protecting against oxidative stress. Its ability to scavenge free radicals makes it valuable in various applications, including materials science and food preservation .
Conformational Studies
The saturated part of the THQ molecule allows for multiple conformers’ existence. High-resolution microwave spectroscopy, coupled with quantum chemistry calculations, has been employed to determine precise molecular structures and conformers of THQ . Understanding these conformations aids in predicting its behavior in various environments.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline (THQ) is a versatile compound that interacts with various targets. It has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor (RORγ), which is considered a promising therapeutic target for the treatment of prostate cancer .
Mode of Action
THQ derivatives inhibit the transcriptional activity of RORγ and exhibit excellent selectivity against other nuclear receptor subtypes . The interaction of THQ with its targets leads to changes in the expression of genes regulated by these receptors, including the androgen receptor (AR) and other oncogenes .
Biochemical Pathways
The action of THQ affects several biochemical pathways. In the context of prostate cancer, THQ derivatives inhibit the differentiation of CD4 T cells into Th17 cells, a process regulated by RORγ . This leads to a decrease in the production of pro-inflammatory cytokines, including IL-17 and IL-22 .
Pharmacokinetics
It is known that the molecule’s conformation can be influenced by environmental factors, which may impact its bioavailability
Result of Action
The inhibition of RORγ by THQ derivatives results in antiproliferative activity, potent inhibition of colony formation, and decreased expression of AR and other oncogenes in AR-positive prostate cancer cell lines . Moreover, these compounds have been shown to effectively suppress tumor growth in a 22Rv1 xenograft tumor model in mice .
Action Environment
The action of THQ can be influenced by environmental factors. For instance, the conformation of the THQ molecule, which can affect its interaction with targets, is influenced by the surrounding environment . Additionally, the synthesis of highly substituted THQ derivatives can be influenced by the choice of catalyst, which can affect the selectivity and yield of the reaction .
Safety and Hazards
1,2,3,4-Tetrahydroquinoline may cause cancer, respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
Recent literature suggests that domino reactions, which are highly effective strategies for the synthesis of bioactive natural products and pharmaceutical agents, have been applied to the synthesis of tetrahydroquinolines . This indicates a promising future direction in the synthesis and application of 1,2,3,4-Tetrahydroquinoline.
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJPTNKIBCYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060903 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2464 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2464 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,3,4-Tetrahydroquinoline | |
CAS RN |
635-46-1, 25448-04-8 | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kusol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.